7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
CAS No.: 2202166-57-0
Cat. No.: VC5666661
Molecular Formula: C12H15N3O
Molecular Weight: 217.272
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2202166-57-0 |
|---|---|
| Molecular Formula | C12H15N3O |
| Molecular Weight | 217.272 |
| IUPAC Name | 7-(cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine |
| Standard InChI | InChI=1S/C12H15N3O/c1-8-6-12(16-7-10-3-4-10)15-11(13-8)5-9(2)14-15/h5-6,10H,3-4,7H2,1-2H3 |
| Standard InChI Key | NROMRGBMWLBBQT-UHFFFAOYSA-N |
| SMILES | CC1=NN2C(=C1)N=C(C=C2OCC3CC3)C |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound consists of a pyrazolo[1,5-a]pyrimidine core, a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a pyrimidine ring (positions 4–7). Key substituents include:
-
Methyl groups at positions 2 and 5.
-
Cyclopropylmethoxy group (-O-CH2-C3H5) at position 7.
The cyclopropylmethoxy group introduces steric bulk and lipophilicity, potentially influencing bioavailability and target interactions .
IUPAC Name and Molecular Formula
-
IUPAC Name: 7-(Cyclopropylmethoxy)-2,5-dimethylpyrazolo[1,5-a]pyrimidine.
-
Molecular Formula: C13H16N4O.
-
Molecular Weight: 260.30 g/mol.
Synthesis and Characterization
Synthetic Pathways
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclocondensation of 5-aminopyrazoles with 1,3-diketones or β-ketoesters . For this compound, a plausible route includes:
-
Core Formation: React 5-amino-3-methylpyrazole with a β-ketoester (e.g., ethyl acetoacetate) in acetic acid catalyzed by H2SO4 to form the pyrazolo[1,5-a]pyrimidine core .
-
Chlorination: Treat the intermediate with phosphorus oxychloride (POCl3) to introduce a chlorine atom at position 7 .
-
Etherification: Substitute the chlorine with cyclopropylmethanol under basic conditions (e.g., K2CO3) to install the cyclopropylmethoxy group .
Key Reaction Conditions:
Characterization Data
While experimental data for this specific compound is unavailable, analogs are characterized using:
Physicochemical Properties
The cyclopropylmethoxy group enhances lipophilicity, favoring membrane permeability, while methyl groups improve metabolic stability .
Biological Activity and Applications
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are prominent PI3Kδ inhibitors, with IC50 values in the nanomolar range . The cyclopropylmethoxy group may mimic morpholine or other oxygen-containing substituents in PI3Kδ binders, enhancing selectivity . For example, CPL302253 (a PI3Kδ inhibitor) shares a pyrazolo[1,5-a]pyrimidine core and shows efficacy in asthma models .
Drug Discovery Prospects
-
Targeted Therapies: Potential applications in inflammatory diseases (e.g., COPD) due to PI3Kδ inhibition .
-
Structure-Activity Relationship (SAR):
Recent Developments
Synthetic Innovations
Recent advances leverage cross-coupling reactions (e.g., Suzuki, Buchwald–Hartwig) to introduce diverse substituents . For instance, morpholine and benzimidazole derivatives are synthesized via nucleophilic substitutions .
Pharmacological Optimization
Structural modifications focus on improving PI3Kδ isoform selectivity. Cyclopropyl groups, as in 7-cyclopropyl analogs, reduce off-target effects compared to bulkier substituents .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume